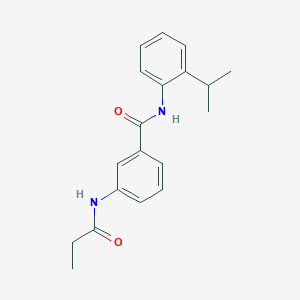![molecular formula C20H25N3O3S B5328872 N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide (Pep2m) is a compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound inhibits the activity of the proteasome, which is responsible for degrading proteins. This leads to the accumulation of toxic proteins in cancer cells, ultimately resulting in cell death. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. This results in a reduction in the levels of beta-amyloid in the brain. In Parkinson's disease, this compound activates the Nrf2/ARE pathway, which is responsible for the production of antioxidant enzymes. This leads to a reduction in oxidative stress and protection of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the levels of various proteins involved in cancer progression. In Alzheimer's disease, this compound reduces the levels of beta-amyloid and tau proteins and improves cognitive function. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress and improves motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is its potential therapeutic applications in various diseases. It has been shown to be effective in preclinical studies and has the potential to be developed into a drug for human use. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-(phenylsulfonyl)piperazine with 2-bromoethylbenzene, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the levels of beta-amyloid and tau proteins, which are associated with the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-12-11-18-7-3-1-4-8-18)17-22-13-15-23(16-14-22)27(25,26)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZDHLRLAYLGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5328789.png)
![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)
![1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5328800.png)
![3-[3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5328811.png)
![N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)

![8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328867.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)